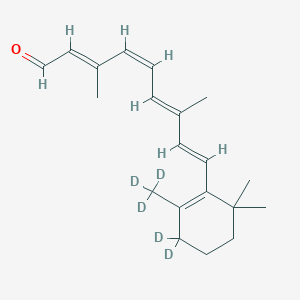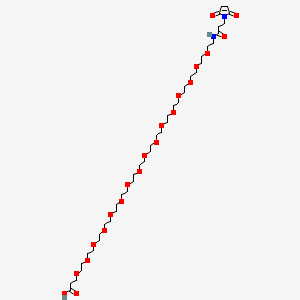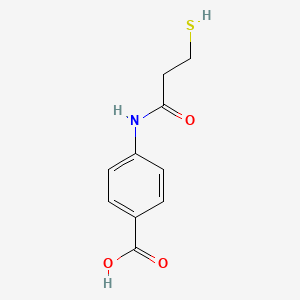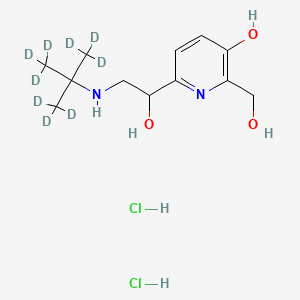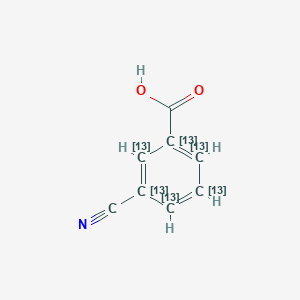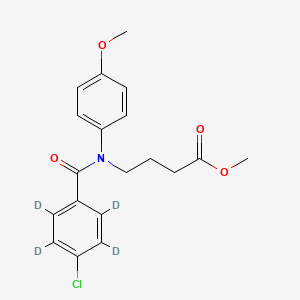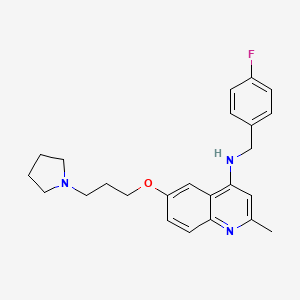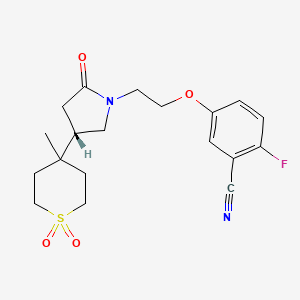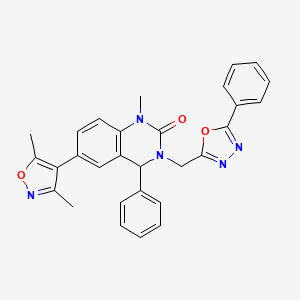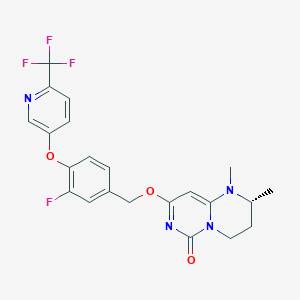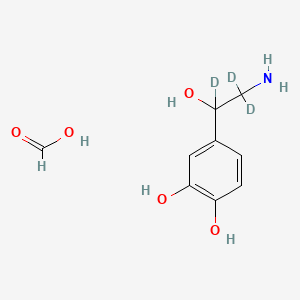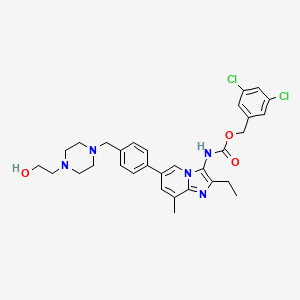
ATX inhibitor 13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATX inhibitor 13 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This pathway is associated with various physiological and pathological processes, including cell proliferation, migration, and cytokine production .
Vorbereitungsmethoden
The preparation of ATX inhibitor 13 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
ATX inhibitor 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
ATX inhibitor 13 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of autotaxin and its effects on lysophosphatidic acid production. In biology, it is used to investigate the role of autotaxin in cell proliferation, migration, and cytokine production. In medicine, it has potential therapeutic applications in treating diseases associated with abnormal lysophosphatidic acid production, such as cancer, fibrosis, and cardiovascular diseases .
Wirkmechanismus
The mechanism of action of ATX inhibitor 13 involves the inhibition of autotaxin, which prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the signaling pathways associated with lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production .
Vergleich Mit ähnlichen Verbindungen
ATX inhibitor 13 is unique compared to other similar compounds due to its specific structure and high inhibitory activity. Similar compounds include GLPG1690, BBT-877, and BLD-0409, which also inhibit autotaxin but differ in their chemical structures and mechanisms of action .
Eigenschaften
Molekularformel |
C31H35Cl2N5O3 |
|---|---|
Molekulargewicht |
596.5 g/mol |
IUPAC-Name |
(3,5-dichlorophenyl)methyl N-[2-ethyl-6-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenyl]-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C31H35Cl2N5O3/c1-3-28-30(35-31(40)41-20-23-15-26(32)17-27(33)16-23)38-19-25(14-21(2)29(38)34-28)24-6-4-22(5-7-24)18-37-10-8-36(9-11-37)12-13-39/h4-7,14-17,19,39H,3,8-13,18,20H2,1-2H3,(H,35,40) |
InChI-Schlüssel |
NSFSOTZMNUYMAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N2C=C(C=C(C2=N1)C)C3=CC=C(C=C3)CN4CCN(CC4)CCO)NC(=O)OCC5=CC(=CC(=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


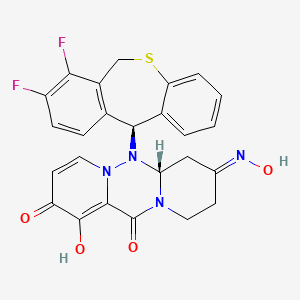
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
